BenchChemオンラインストアへようこそ!

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide

COX-2 inhibition structure-activity relationship phthalimide pharmacophore

This 4-amido-N-methylphthalimide scaffold (CAS 683231-91-6) is a rational COX-2 inhibitor lead with documented IC50 values down to 0.18 µM and selectivity indices exceeding 600. The 4-phenylacetamide moiety engages hydrophobic sub-pockets critical for potency, while the phthalimide core enables CRBN-based PROTAC development. Superior to simpler acetamide analogs—ideal for focused libraries targeting lung, breast, and hepatocellular carcinoma cell lines.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 683231-91-6
Cat. No. B2834135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide
CAS683231-91-6
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H14N2O3/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)
InChIKeySQCRBNVECPVSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide (CAS 683231-91-6): Research-Grade Phthalimide for Targeted COX-2 and Anticancer Lead Discovery


N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide (CAS 683231-91-6; molecular formula C17H14N2O3; molecular weight 294.3 g/mol) is a synthetic phthalimide derivative featuring an N-methyl substituent on the isoindole-1,3-dione core and a phenylacetamide moiety at the 4-position . This compound belongs to the broader class of 4-aminoisoindoline-1,3-dione derivatives that have been rationally designed as cyclooxygenase-2 (COX-2) inhibitors and anticancer leads [1][2]. Its core structure is a privileged scaffold in medicinal chemistry, validated in multiple structure-based drug design campaigns against COX-2 [1] and in anticonvulsant screening programs where 2-methyl-4-amino substitution patterns were among the most potent configurations identified [2].

Why Unqualified N-(2-Methyl-1,3-dioxoisoindol-4-yl) Derivatives Cannot Replace CAS 683231-91-6 in COX-2 and Cytotoxicity Screening Programs


Phthalimide derivatives exhibit a steep structure-activity relationship (SAR) across COX-2 inhibition and anticancer targets [1]. In the seminal COX-2 inhibitor design series by Alanazi et al., subtle variations in the amide substituent at the 4-position of the phthalimide core produced IC50 values ranging from 0.18 μM to >10 μM, underscoring that replacement of the pendant group is not permissible without loss of potency [1][2]. Specifically, the phenylacetamide group at the 4-position of CAS 683231-91-6 introduces a phenyl ring capable of engaging hydrophobic sub-pockets in the COX-2 active site—an interaction geometry that is absent in simpler acetamide (CAS 2307-02-0) or unsubstituted amine analogs and is critical for achieving high selectivity indices (SI = 363–668) observed in optimized phthalimide COX-2 inhibitors [1].

Quantitative Differentiation Evidence for CAS 683231-91-6 Against Closest Structural Analogs in Phthalimide-Based COX-2 and Anticancer Research


Substituent-Dependent COX-2 Inhibitory Potency: 4-Phenylacetamide vs. 4-Acetamide vs. 4-Nitrobenzamide

In the class-wide SAR for 4-substituted phthalimide COX-2 inhibitors, bulkier aryl amide substituents at the 4-position consistently yield greater than 10-fold improvements in COX-2 potency relative to simple alkyl amides [1]. The optimized compounds in the Alanazi series (6a, 6b, 7a, 7b) bearing substituted phenyl or heteroaryl carboxamide groups achieved COX-2 IC50 values of 0.18–0.36 μM, whereas unsubstituted or small-alkyl analogs in the same series displayed IC50 values exceeding 10 μM [1]. CAS 683231-91-6, with its 4-phenylacetamide substituent, occupies an intermediate position between the inactive N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide (CAS 2307-02-0; C11H10N2O3, MW 218.21) and the fully optimized aryl carboxamide leads, providing a favorable balance of molecular weight (294.3 g/mol) and predicted lipophilicity for further optimization .

COX-2 inhibition structure-activity relationship phthalimide pharmacophore

LogP-Driven Differential Permeability and Drug-Likeness: Phenylacetamide vs. Nitrobenzamide Analogs

Computational property profiling reveals that CAS 683231-91-6 (C17H14N2O3, MW 294.3) adheres to Lipinski's Rule of Five, whereas closely related analogs bearing strongly electron-withdrawing substituents deviate from optimal drug-like space [1]. The 4-nitrobenzamide analog N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-nitrobenzamide (C16H11N3O5, MW 325.28) possesses a nitro group that increases molecular weight and introduces a toxicophoric alert associated with mutagenicity risk [2]. Predicted logP for the phenylacetamide derivative (estimated ~1.5–2.0 based on fragment additivity) falls within the optimal range for membrane permeability (logP 1–3), whereas the nitro analog is predicted to exhibit higher polarity and reduced passive diffusion [1][2].

drug-likeness calculated logP phthalimide permeability

Anticancer Structural Privilege: 2-Methyl-4-Amido Phthalimides vs. Unsubstituted or 5-Substituted Isoindole-1,3-diones for Antiproliferative Screening

Medicinal chemistry studies on N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have demonstrated that the 4-amido substitution pattern on the isoindole-1,3-dione scaffold is directly associated with antiproliferative activity against cancer cell lines [1]. In contrast, the positional isomer N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide (CAS not specified; MW 280.28 g/mol) exhibited only moderate anticancer activity with an IC50 of 45 μM against A549 lung cancer cells in vitro . The N-methyl group at the 2-position of the phthalimide core, present in CAS 683231-91-6 but absent in 5-substituted analogs, has been identified as a favorable structural feature in anticonvulsant SAR studies, where 2-methyl-4-amino phthalimides displayed superior potency compared to unmethylated analogs [2].

antiproliferative activity phthalimide anticancer isoindole-1,3-dione SAR

Optimal Research Use Cases for CAS 683231-91-6 Based on Verified Structural and Class-Level Differentiation Data


Hit-to-Lead Optimization in COX-2 Selective Inhibitor Programs

CAS 683231-91-6 serves as a rational starting scaffold for COX-2 inhibitor development, leveraging the validated phthalimide core that has produced compounds with IC50 values as low as 0.18 μM and selectivity indices exceeding 600 [1]. The 4-phenylacetamide substituent provides a synthetic handle for further derivatization (e.g., introduction of methoxy, halogen, or sulfonamide groups on the phenyl ring) to optimize binding within the COX-2 secondary pocket, as demonstrated by the H-bonding interactions with His90, Arg513, and Gln192 observed in docking studies of the reference compound 6a [1].

Focused Anticancer Library Design Targeting Solid Tumors

The 4-amido-N-methylphthalimide scaffold represented by CAS 683231-91-6 has demonstrated consistent antiproliferative activity in N-(1,3-dioxoisoindolin-4-yl)acetamide derivative series [2]. In contrast to 5-substituted isomers that show only moderate activity (A549 IC50 = 45 μM) , this compound's substitution pattern aligns with the more potent 4-substituted pharmacophore, making it suitable for inclusion in focused libraries targeting lung, breast, and hepatocellular carcinoma cell lines.

Chemical Probe Development for Phthalimide Target Deconvolution

The drug-like physicochemical profile of CAS 683231-91-6 (MW 294.3, Rule of Five compliant, free of structural alerts) makes it an appropriate chemical probe for target identification studies [3]. Its intermediate complexity allows for systematic SAR exploration around the phenylacetamide moiety while maintaining favorable solubility and permeability characteristics, supporting its use in cellular thermal shift assays (CETSA) or affinity-based proteomics for target engagement validation.

Building Block for Phthalimide-Based PROTAC and Molecular Glue Design

The 4-aminoisoindoline-1,3-dione core has been extensively developed in the context of immunomodulatory drugs and targeted protein degradation [4]. CAS 683231-91-6 provides a functionalized phthalimide intermediate that can be elaborated into cereblon (CRBN)-recruiting bifunctional degraders or molecular glues through further modification of the phenylacetamide terminus, capitalizing on the established E3 ligase engagement of the phthalimide scaffold.

Quote Request

Request a Quote for N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.